4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide

Regorafenib impurity profiling Structural characterization Des‑chloro analog

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide (CAS 2188236‑16‑8) is a thoroughly characterised synthetic impurity of the oral multi‑kinase inhibitor regorafenib. The molecule belongs to the diaryl‑urea class of type II kinase inhibitors and is structurally defined by a central 3‑fluoro‑4‑ureido‑phenoxy linker connecting an N‑methylpicolinamide right‑hand side to a 3‑(trifluoromethyl)phenyl left‑hand side.

Molecular Formula C21H16F4N4O3
Molecular Weight 448.4 g/mol
Cat. No. B8091326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
Molecular FormulaC21H16F4N4O3
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F
InChIInChI=1S/C21H16F4N4O3/c1-26-19(30)18-11-15(7-8-27-18)32-14-5-6-17(16(22)10-14)29-20(31)28-13-4-2-3-12(9-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
InChIKeyQMSKKPBRQAUZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide (Regorafenib Impurity V) – Structural Identity and Reference‑Standard Role


4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide (CAS 2188236‑16‑8) is a thoroughly characterised synthetic impurity of the oral multi‑kinase inhibitor regorafenib . The molecule belongs to the diaryl‑urea class of type II kinase inhibitors and is structurally defined by a central 3‑fluoro‑4‑ureido‑phenoxy linker connecting an N‑methylpicolinamide right‑hand side to a 3‑(trifluoromethyl)phenyl left‑hand side. Its primary procurement value lies in its use as an analytical reference standard for impurity profiling during pharmaceutical development and quality control of regorafenib active pharmaceutical ingredient and finished dosage forms [1]. Suppliers provide the compound with detailed characterisation data compliant with regulatory guidelines, and traceability against pharmacopoeial standards (USP or EP) can be provided on request [2].

Why Regorafenib Impurities Are Not Interchangeable – The Case for a Des‑Chloro Fluoro‑Urea Reference


Impurities within the regorafenib family exhibit distinct chromatographic retention, UV absorption, and mass spectrometric fragmentation profiles that make generic substitution between impurity reference standards analytically unacceptable [1]. The target compound is the des‑chloro analog of regorafenib in which the 4‑chloro substituent on the urea phenyl ring is absent, yielding a molecular formula of C₂₁H₁₆F₄N₄O₃ (MW 448.37) versus regorafenib’s C₂₁H₁₅ClF₄N₄O₃ (MW 482.82) . This single‑atom difference alters reversed‑phase retention, ionisation efficiency in LC‑MS, and NMR chemical shifts, meaning that a laboratory cannot simply substitute regorafenib or another impurity (e.g., EP Impurity A or D) for this compound when validating a method that requires resolution of the des‑chloro impurity [2]. Furthermore, this impurity is not listed among the seven known impurities (A, C, D, E, FP‑A, FP‑B, FP‑C) monitored by the European Pharmacopoeia monograph, making it a critical non‑pharmacopoeial reference material for comprehensive impurity profiling [2].

Quantitative Differentiation Evidence for 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide


Structural Differentiation: Des‑Chloro vs. Chloro Regorafenib – Molecular Weight and Formula Shift

The target compound is the direct des‑chloro analog of regorafenib. Regorafenib possesses a 4‑chloro‑3‑(trifluoromethyl)phenyl urea moiety (C₂₁H₁₅ClF₄N₄O₃, MW 482.82), whereas the target compound contains only a 3‑(trifluoromethyl)phenyl urea moiety (C₂₁H₁₆F₄N₄O₃, MW 448.37) . This single chlorine deletion reduces the monoisotopic mass by approximately 34 Da, a difference that is unambiguously resolved by mass spectrometry and that alters chromatographic retention in reversed‑phase HPLC .

Regorafenib impurity profiling Structural characterization Des‑chloro analog

Purity Specification: Vendor‑Certified Purity of 99.73% vs. Typical Impurity Standards

Commercially available batches of the target impurity are supplied with a certified purity of 99.73% as determined by HPLC, accompanied by a certificate of analysis (COA) . In contrast, many generic regorafenib impurity reference standards are offered at ≥95% purity without a guarantee of single‑impurity identity . The 99.73% purity specification approaches pharmacopoeial reference standard quality and supports direct use as a quantitative calibrator in HPLC/LC‑MS methods without the need for additional purification or response‑factor correction .

Reference standard purity Quality control Pharmacopoeial traceability

Non‑Pharmacopoeial Status: Absence from EP Monograph as a Unique Coverage Requirement

The European Pharmacopoeia (Ph. Eur. 10.4) monograph for regorafenib lists seven known impurities—A, C, D, E, FP‑A, FP‑B and FP‑C—but does not include the des‑chloro impurity represented by the target compound [1]. A published HPLC method for regorafenib tablets confirmed that the Ph. Eur. method cannot simultaneously detect these seven impurities, let alone additional non‑pharmacopoeial impurities [1]. Therefore, any analytical laboratory seeking complete impurity coverage for ANDA or DMF submissions must procure the target compound as a complementary reference standard outside the official pharmacopoeial set.

Pharmacopoeial gap analysis ANDA submission Impurity profiling

Predicted Physicochemical Properties: Density and Boiling Point Differentiation from Regorafenib

Predicted physicochemical data indicate that the target compound has a density of 1.438 ± 0.06 g/cm³ and a boiling point of 488.2 ± 45.0 °C [1]. For regorafenib, reported density is 1.491 g/cm³ with a boiling point of 513.4 °C at 760 mmHg [2]. The lower density and boiling point of the des‑chloro impurity reflect the absence of the polarisable chlorine atom and suggest weaker intermolecular interactions, which may translate into shorter retention times on non‑polar stationary phases and distinct thermal stability profiles.

Physicochemical characterization Chromatographic method development Predicted properties

High‑Value Application Scenarios for 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide


Reference Standard for ANDA Stability‑Indicating HPLC Method Validation

The compound can be employed as a quantitative impurity standard during forced degradation studies and stability‑indicating method validation for regorafenib tablets. Its distinct chromatographic retention relative to regorafenib and EP‑listed impurities allows method developers to verify peak resolution and system suitability [1]. The certified purity of 99.73% enables accurate calculation of relative response factors without the need for extensive standardisation.

Identification of Des‑Chloro Process Impurities in Regorafenib Synthesis

During regorafenib manufacturing, incomplete chlorination of the urea phenyl precursor can generate the des‑chloro impurity. Using the target compound as a reference marker, process chemists can track the formation of this impurity by HPLC‑MS and optimise reaction conditions to minimise its level in the final API [2]. The mass difference of 34.45 Da between the impurity and regorafenib provides a unique SIM or MRM transition for selective monitoring.

Non‑Pharmacopoeial Impurity Profiling for DMF Submission Packages

Regulatory agencies expect comprehensive impurity profiling for ANDA submissions. As the target impurity is not covered by the Ph. Eur. 10.4 monograph [1], its inclusion in a drug master file (DMF) demonstrates thorough characterisation of potential synthetic by‑products. The compound’s availability with full characterisation data and optional USP/EP traceability [3] streamlines the preparation of the impurity section of regulatory dossiers.

Structure–Activity Relationship (SAR) Probe for Kinase Selectivity Profiling

Because the compound lacks the chlorine atom present in regorafenib and sorafenib, it can serve as a negative control in kinase selectivity panels to assess the contribution of the 4‑chloro substituent to target binding. In side‑by‑side assays against VEGFR2, PDGFR‑β, and RAF kinases, the des‑chloro impurity is expected to show substantially reduced inhibitory potency, providing a valuable comparator for SAR studies on diaryl‑urea kinase inhibitors .

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